molecular formula C19H20N2O5 B5133103 2-{[(1E)-3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-EN-1-YL]amino}benzamide

2-{[(1E)-3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-EN-1-YL]amino}benzamide

Cat. No.: B5133103
M. Wt: 356.4 g/mol
InChI Key: VCSXMRXAMYUXBM-CMDGGOBGSA-N
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Description

2-{[(1E)-3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-EN-1-YL]amino}benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This compound features a benzamide core linked to a 3,4,5-trimethoxyphenyl group through a prop-1-en-1-yl chain, making it a part of the chalcone family, known for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1E)-3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-EN-1-YL]amino}benzamide typically involves the Claisen-Schmidt condensation reaction. This reaction is catalyzed by both acid and base, using 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde and 3,4,5-trimethoxyacetophenone as starting materials . The reaction conditions include the use of solvents like ethanol and catalysts such as hydrochloric acid or sodium hydroxide to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, including precise control of temperature, solvent choice, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-{[(1E)-3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-EN-1-YL]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the carbonyl group to an alcohol.

    Substitution: This can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-{[(1E)-3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-EN-1-YL]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(1E)-3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-EN-1-YL]amino}benzamide involves its interaction with cellular proteins. The α,β-unsaturated carbonyl fragment acts as a Michael acceptor, covalently interacting with cysteine residues in proteins . This interaction can inhibit the function of target proteins, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1E)-3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-EN-1-YL]amino}benzamide is unique due to its specific structural configuration, which imparts distinct biological activities. The presence of the 3,4,5-trimethoxyphenyl group enhances its cytotoxic potential compared to other similar compounds.

Properties

IUPAC Name

2-[[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-24-16-10-12(11-17(25-2)18(16)26-3)15(22)8-9-21-14-7-5-4-6-13(14)19(20)23/h4-11,21H,1-3H3,(H2,20,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSXMRXAMYUXBM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CNC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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